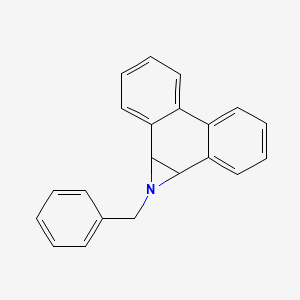
1a,9b-Dihydro-1-(phenylmethyl)-1H-phenanthro(9,10-b)azirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylphenanthrene-9,10-imine is a chemical compound known for its unique structure and properties It belongs to the class of imines, which are nitrogen analogues of aldehydes and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylphenanthrene-9,10-imine can be synthesized through the condensation reaction of phenanthrene-9,10-dione with benzylamine. The reaction typically involves the addition of benzylamine to phenanthrene-9,10-dione, followed by the elimination of water to form the imine. Acid catalysts are often used to accelerate the reaction.
Industrial Production Methods: While specific industrial production methods for N-Benzylphenanthrene-9,10-imine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Benzylphenanthrene-9,10-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the imine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imine under mild conditions.
Major Products:
Oxidation: Phenanthrene-9,10-oxide derivatives.
Reduction: Benzylphenanthrene-9,10-amine.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
N-Benzylphenanthrene-9,10-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its mutagenic properties and interactions with biological systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzylphenanthrene-9,10-imine involves its interaction with nucleophiles and electrophiles. The imine nitrogen can participate in nucleophilic addition reactions, while the phenanthrene ring can undergo electrophilic aromatic substitution. These interactions are crucial for its reactivity and biological activity.
Comparison with Similar Compounds
- Phenanthrene-9,10-oxide
- 9-Hydroxyphenanthrene
- Phenanthrene-9,10-dione
Comparison: N-Benzylphenanthrene-9,10-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its analogues. While phenanthrene-9,10-oxide and 9-hydroxyphenanthrene are primarily studied for their mutagenic properties, N-Benzylphenanthrene-9,10-imine offers additional versatility in synthetic applications and biological interactions.
Properties
CAS No. |
64188-64-3 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-benzyl-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C21H17N/c1-2-8-15(9-3-1)14-22-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)22/h1-13,20-21H,14H2 |
InChI Key |
LZJAUXDGBHATJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C2C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

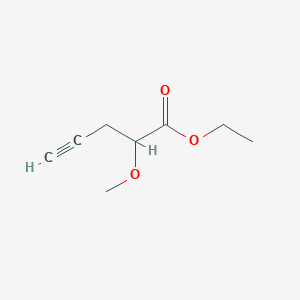
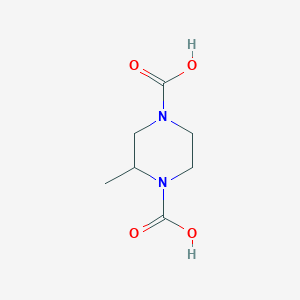
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
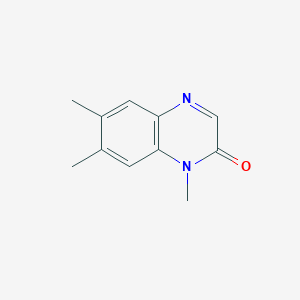
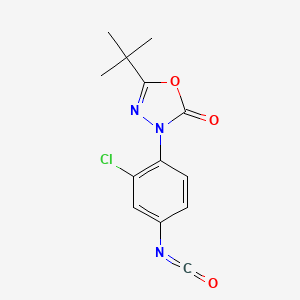
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
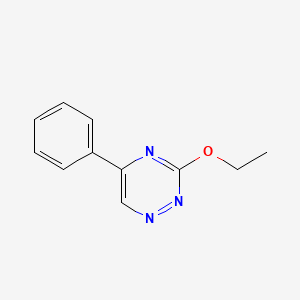
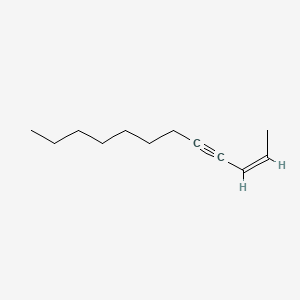

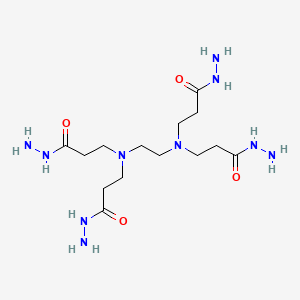
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
